2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a bromine atom, a hydroxybutyl group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by sulfonation and subsequent attachment of the hydroxybutyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxybutyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects. The hydroxybutyl group may also interact with other molecular pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-Bromo-N-(4-hydroxybutyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Properties
CAS No. |
918638-52-5 |
---|---|
Molecular Formula |
C10H14BrNO3S |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
2-bromo-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-9-5-1-2-6-10(9)16(14,15)12-7-3-4-8-13/h1-2,5-6,12-13H,3-4,7-8H2 |
InChI Key |
JOAWBRYPKFZQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.